4-Bromo-2-ethylphenyl isocyanate
Overview
Description
4-Bromo-2-ethylphenyl isocyanate (BEPI) is a chemical compound that belongs to the isocyanate family. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound appears as a clear colorless liquid .
Molecular Structure Analysis
The molecular formula of this compound is CH3CH2C6H3(Br)NCO . It has a molecular weight of 226.07 . The infrared spectrum and proton NMR spectrum conform to the structure .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that related compounds, such as o-Bromophenyl isocyanide, react with primary amines under CuI catalysis to yield 1-substituted benzimidazoles.Physical and Chemical Properties Analysis
This compound has a refractive index of 1.5760 . It has a boiling point of 253-254 °C and a density of 1.449 g/mL at 25 °C .Scientific Research Applications
Synthesis of Benzimidazoles and Thiophenes
o-Bromophenyl isocyanide, a compound related to 4-Bromo-2-ethylphenyl isocyanate, reacts with primary amines under CuI catalysis to yield 1-substituted benzimidazoles. Similarly, 2-bromo-3-isocyanothiophene leads to 3-substituted 3H-thieno[2,3-d]imidazoles, indicating the utility of bromophenyl isocyanates in heterocyclic chemistry (Lygin & Meijere, 2009).
Formation of Selenetimines and Ketenimines
Aryl isoselenocyanates, closely related to this compound, react with diethylamino butynones to afford N-arylselenet-2(2H)-imines. These reactions highlight the potential of bromophenyl isocyanates in the synthesis of selenium-containing organic compounds, with implications for materials science and pharmacology (Atanassov, Linden, & Heimgartner, 2004).
Allophanate Formation in Polymer Chemistry
The reactivity of isocyanates, including those related to this compound, with urethanes at high temperatures has been explored, revealing conditions for allophanate formation. This research is relevant to the development of polyurethane materials and understanding the chemistry underlying polymer degradation and stability (Lapprand et al., 2005).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for synthesizing ureas from carboxylic acids, with isocyanate intermediates playing a crucial role. This method offers a racemization-free pathway, beneficial for medicinal chemistry and drug design (Thalluri et al., 2014).
Safety and Hazards
4-Bromo-2-ethylphenyl isocyanate is harmful if inhaled or absorbed through the skin . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, and to use personal protective equipment .
Properties
IUPAC Name |
4-bromo-2-ethyl-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIAQDYICDWTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403168 | |
Record name | 4-Bromo-2-ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-24-5 | |
Record name | 4-Bromo-2-ethyl-1-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480439-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-ethylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.